molecular formula C23H18BrN5O3S B2605258 3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904588-38-1

3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2605258
CAS No.: 904588-38-1
M. Wt: 524.39
InChI Key: VHDDPMVMJJDXKD-UHFFFAOYSA-N
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Description

3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline moiety, with additional functional groups such as a bromobenzenesulfonyl and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromobenzenesulfonyl group, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) under mild heating.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at room temperature.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signaling cascades by interacting with key proteins, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-ones: These compounds share the quinazoline core structure and exhibit similar biological activities.

    Triazoloquinazolines: Compounds with a triazole ring fused to a quinazoline moiety, similar to the target compound.

    Benzosulfonyl derivatives: Compounds containing the benzenesulfonyl group, which contribute to their chemical reactivity and biological properties.

Uniqueness

3-(4-BROMOBENZENESULFONYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromobenzenesulfonyl group enhances its electrophilic properties, making it a versatile intermediate in organic synthesis. Additionally, the triazoloquinazoline core structure provides a scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O3S/c1-32-20-9-5-2-6-15(20)14-25-21-18-7-3-4-8-19(18)29-22(26-21)23(27-28-29)33(30,31)17-12-10-16(24)11-13-17/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDDPMVMJJDXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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